![molecular formula C7H9BF5KO B2966168 Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-42-1](/img/structure/B2966168.png)

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

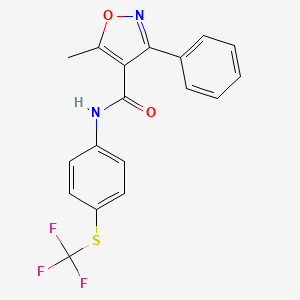

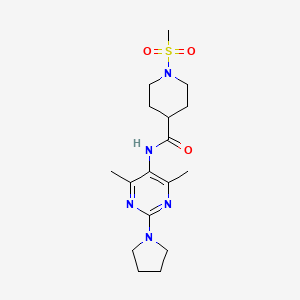

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the formula C7H9BF5KO . It has a molecular weight of 254.05 . The IUPAC name for this compound is potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate . The compound is represented by the SMILES notation: FB-(F)C1C(F)(F)C12CCOCC2.[K+] .

Molecular Structure Analysis

The molecular structure of Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate can be represented by the SMILES notation: FB-(F)C1C(F)(F)C12CCOCC2.[K+] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.科学的研究の応用

Preparation and Applications in Cross-Coupling Reactions Potassium trifluoroborate enol ether reagents have been synthesized and are known for their stability. These reagents are notably used for incorporating 2,2-difluoroenolethers into aryl and heteroaryl systems, primarily through palladium-mediated cross-coupling reactions with appropriate halide coupling partners (Katz, Lapointe, & Dinsmore, 2009). This process is pivotal for synthesizing 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones.

Facile Synthesis of Organotrifluoroborates Potassium azidoalkyltrifluoroborates have been prepared from their corresponding halogen compounds with high yields, via a nucleophilic substitution reaction. The resulting azidotrifluoroborates can easily form 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates through a 1,3-dipolar cycloaddition of azides, showcasing a method for the facile synthesis of various organo-[1,2,3]-triazol-1-yl-trifluoroborates (Molander & Ham, 2006).

Stability and Scalability in Synthesis An improved synthesis method for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been established, showcasing high overall yield and scalability. The process involves treating Ruppert's reagent with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, making it a viable procedure for synthesizing this reagent for further applications (Molander & Hoag, 2003).

Utility in Suzuki-Miyaura Cross-Coupling Reactions The potassium trifluoroborate salts have been shown to be stable and can be used in Suzuki-Miyaura cross-coupling reactions. These salts are moisture and air stable, and the cross-coupling can be performed using PdCl2(dppf)·CH2Cl2 as the catalyst, tolerating a variety of functional groups (Molander & Rivero, 2002).

特性

IUPAC Name |

potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BF5O.K/c9-7(10)5(8(11,12)13)6(7)1-3-14-4-2-6;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKXWRVHFBJZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C2(C1(F)F)CCOCC2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BF5KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2966087.png)

![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)

![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)

![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)

![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)